Sec-butylurea

描述

Sec-butylurea is an organic compound with the molecular formula C5H12N2O . It is a derivative of urea where one of the nitrogen atoms is substituted with a sec-butyl group. This compound is known for its applications in various chemical and industrial processes due to its unique properties.

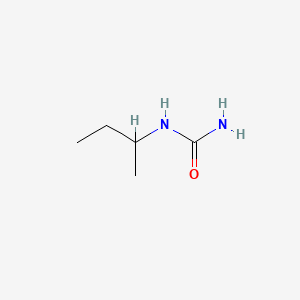

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRSBDUOPJQVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027294 | |

| Record name | sec-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [EPA] | |

| Record name | sec-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER | |

| Record name | SEC-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | sec-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

689-11-2 | |

| Record name | sec-Butylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U467SL0X4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Two-Step Reaction via Sec-butylamine Salt and Urea (Patent CN1660795A)

This method involves two main steps:

Step 1: Formation of Sec-butylamine Salt

Sec-butylamine reacts with an acid (e.g., sulfuric acid) to form the corresponding sec-butylamine salt. The reaction is controlled to maintain temperature below 20°C to prevent side reactions.Step 2: Reaction of Sec-butylamine Salt with Urea

The sec-butylamine salt is reacted with urea in water under heating and stirring. The molar ratio of urea to sec-butylamine salt ranges from 0.5:1 to 6:1. The reaction temperature is maintained between 50°C and 150°C, and the reaction time varies from 0.1 to 24 hours, typically around 4 hours under reflux conditions.

After completion, the mixture is cooled to crystallize sec-butylurea, which is then separated by filtration or centrifugation, washed, and dried.

Purification involves dissolving the crude product in water (1.5 times the weight of the solid), followed by natural crystallization and refrigeration to enhance crystallinity and purity. The final product is a white crystalline solid with purity over 99%, melting point around 166°C, and yield approximately 75-79% based on sec-butylamine.

| Parameter | Details |

|---|---|

| Solvent | Water |

| Acid used for salt formation | Concentrated sulfuric acid |

| Molar ratio (Urea:Sec-butylamine salt) | 0.5:1 to 6:1 |

| Temperature range | 50–150°C |

| Reaction time | 0.1–24 hours (commonly 4 hours reflux) |

| Purity of final product | 99.0–99.3% |

| Melting point | 165.7–166.8°C |

| Yield (based on sec-butylamine) | 75.96–79.41% |

| Product form | White crystalline solid |

- No use of phosgene or other toxic reagents.

- Water as a green solvent enhances safety and environmental compatibility.

- Simple equipment and operation.

- Wastewater can be treated and reused as fertilizer, showing environmental benefits.

Process Summary:

- Prepare sec-butylamine salt by controlled addition of acid to sec-butylamine.

- Add urea to the salt solution, stir and heat under reflux.

- Cool to crystallize this compound.

- Filter, wash, and dry the product.

- Purify by recrystallization from water.

This method is scalable and suitable for industrial production due to its safety and cost-effectiveness.

Alternative Synthetic Routes and Modifications

While the above method is predominant, other synthetic approaches have been explored in the broader context of urea derivatives synthesis, often involving isocyanates or substituted amines.

Isocyanate Route:

In research on urea derivatives, this compound analogs can be synthesized by reacting sec-butylamine with corresponding isocyanates in organic solvents such as dichloromethane, often in the presence of a base like triethylamine. This method allows for rapid synthesis and structural modifications but requires handling of isocyanates, which are more hazardous.Phase Transfer Catalysis and Organic Solvents:

Some methods involve organic solvents and phase transfer catalysts to improve reaction homogeneity and yield, especially in multi-step syntheses involving this compound as an intermediate. However, these methods are more complex and less environmentally friendly compared to the aqueous salt-urea reaction.

| Aspect | Salt-Urea Reaction (Aqueous) | Isocyanate Route (Organic Solvent) | Phase Transfer Catalysis Route |

|---|---|---|---|

| Solvent | Water | Dichloromethane or other organic solvents | Organic solvents with phase transfer catalyst |

| Reagents | Sec-butylamine, acid, urea | Sec-butylamine, isocyanate | Sec-butylamine derivatives, catalysts |

| Safety | High (no phosgene, water solvent) | Moderate to low (isocyanates are hazardous) | Moderate (organic solvents and catalysts) |

| Purity of product | High (99%+) | High | Variable |

| Yield | 75–79% | Variable, often high | Improved over traditional methods |

| Environmental impact | Low (wastewater treatable, no toxic gases) | Higher (organic solvents, toxic reagents) | Moderate |

| Scalability | High | Moderate | Moderate to high |

| Equipment complexity | Low | Moderate | Moderate |

- The aqueous salt-urea method benefits from controlling the molar ratio, temperature, and reaction time to optimize yield and purity.

- Recrystallization from water is effective for purification, avoiding organic solvents.

- Wastewater from the process, after simple treatment, can be used as fertilizer, indicating a sustainable approach.

- Avoidance of phosgene and other hazardous reagents reduces environmental and safety risks.

- Industrial scale-up has been demonstrated with consistent product quality and yield.

The most authoritative and practical method for preparing this compound is the two-step aqueous reaction involving sec-butylamine salt formation followed by reaction with urea under controlled heating and stirring. This method is safe, cost-effective, environmentally friendly, and yields high-purity this compound suitable for industrial applications. Alternative methods using isocyanates or phase transfer catalysts exist but are less favored due to safety and environmental concerns.

化学反应分析

Sec-butylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo substitution reactions where the sec-butyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Sec-butylurea has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic compounds.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of sec-butylurea involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context in which this compound is used .

相似化合物的比较

Sec-butylurea can be compared with other urea derivatives such as N-methylurea and N-ethylurea . While these compounds share similar structural features, this compound is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other urea derivatives may not be as effective .

生物活性

Sec-butylurea is an organic compound classified as a urea derivative, with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

This compound is characterized by its unique structure, where a sec-butyl group replaces one of the nitrogen atoms in the urea molecule. This structural modification influences its chemical behavior and interactions with biological systems. The mechanism of action primarily involves:

- Hydrogen Bonding : The urea moiety can form hydrogen bonds with proteins and enzymes, potentially altering their function.

- Molecular Interactions : The sec-butyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells.

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Study :

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 100 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes. -

Anticancer Research :

In vitro experiments conducted on HeLa cervical cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting that this compound may activate intrinsic apoptotic pathways.

Safety and Toxicological Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that this compound does not exhibit teratogenic or developmental toxicity based on available structural data and experimental results . However, further studies are necessary to fully understand its safety in therapeutic applications.

常见问题

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

- Methodology : Align hypotheses with unmet needs (e.g., urea derivatives as kinase inhibitors). Ensure feasibility by piloting small-scale syntheses. Address ethical considerations via alternative in silico/in vitro models before animal testing. Prioritize questions that bridge gaps in urea pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。